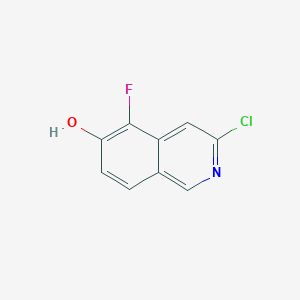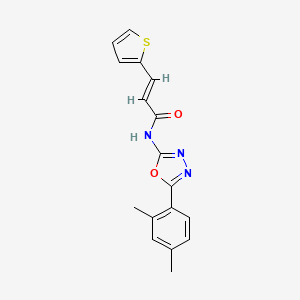
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, also known as DOTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide varies depending on its application. In cancer imaging, (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is used as a fluorescent probe that binds to cancer cells, allowing for their detection and visualization. In cancer treatment, (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is used as a potential therapeutic agent that binds to cancer cells and induces cell death. In agriculture, (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide acts as a plant growth regulator by binding to plant receptors and activating various signaling pathways. In materials science, (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide acts as a building block for MOFs, which have a high surface area and can selectively adsorb gases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide also vary depending on its application. In cancer imaging and treatment, (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been shown to selectively bind to cancer cells and induce cell death. In agriculture, (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been shown to enhance plant growth and increase crop yields. In materials science, (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been shown to form MOFs with high surface areas and selective gas adsorption properties.
実験室実験の利点と制限
One of the main advantages of using (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide in lab experiments is its versatility and wide range of potential applications. However, one limitation is that (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be difficult to synthesize and purify, which can limit its availability for research purposes.
将来の方向性
There are many future directions for research on (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, including the development of new synthesis methods, the investigation of its potential applications in medicine, agriculture, and materials science, and the study of its biochemical and physiological effects. Additionally, the use of (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide as a building block for the synthesis of new MOFs with unique properties is an area of active research. Overall, (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has the potential to make significant contributions to a wide range of scientific fields and is an exciting area of research.
合成法
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylhydrazine with thiophene-2-carboxylic acid to form 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine, which is then reacted with acryloyl chloride to form (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide. Other methods include the reaction of 2,4-dimethylphenylhydrazine with thiophene-2-carboxylic acid chloride to form 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-thiocyanate, which is then reacted with acrylamide to form (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide.
科学的研究の応用
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been used as a fluorescent probe for imaging cancer cells and as a potential therapeutic agent for cancer treatment. In agriculture, (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been used as a plant growth regulator to enhance crop yields. In materials science, (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
特性
IUPAC Name |
(E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-7-14(12(2)10-11)16-19-20-17(22-16)18-15(21)8-6-13-4-3-9-23-13/h3-10H,1-2H3,(H,18,20,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFNBRVZQSKMPX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[4-(3-chlorophenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2903388.png)
![2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5-methylbenzoic acid](/img/structure/B2903390.png)
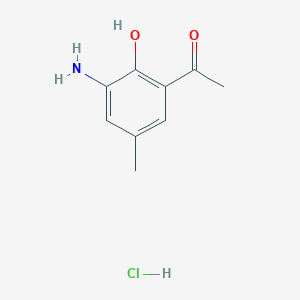
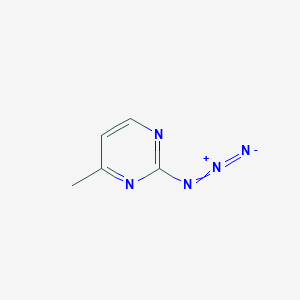
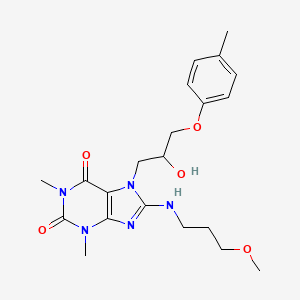
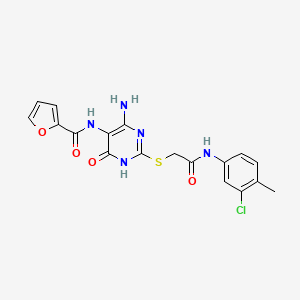
![N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2903399.png)
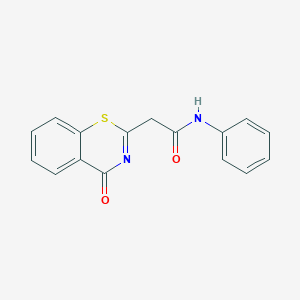
![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2903401.png)
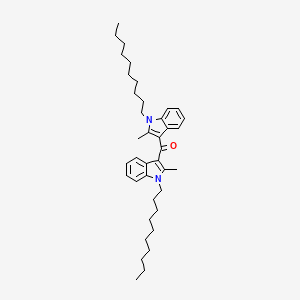
![4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2903406.png)

![4(3H)-Quinazolinone, 2-[(dimethylamino)methyl]-](/img/structure/B2903409.png)
